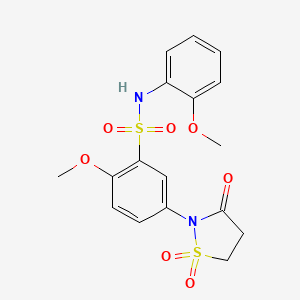
2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Vue d'ensemble
Description
2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a morpholinosulfonyl group, and an isothiazolidinone ring, making it an interesting subject for research in organic chemistry and related disciplines.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant biological activity against both gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the production of nitric oxide (no) and hydrogen peroxide (h2o2) in synoviocytes when treated with lps and tnf-α .
Biochemical Pathways
Similar compounds have been found to inhibit the production of no and h2o2, which are key players in various biochemical pathways, including inflammation and immune response .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity and minimum inhibitory concentration (mic), indicating that they are bioactive .
Result of Action
Similar compounds have been found to exhibit significant biological activity, with some showing a potency comparable to the standard drug streptomycin .
Action Environment
It’s worth noting that the biological activity of similar compounds can vary remarkably depending on substituents .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites . The interaction between this compound and these enzymes results in the modulation of various signaling pathways, which can have downstream effects on cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit their activity by forming stable complexes . This inhibition can lead to the activation or suppression of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions can have significant implications for cellular metabolism and overall energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules and participate in cellular processes at precise locations within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the appropriate phenyl derivative, which undergoes sulfonylation to introduce the morpholinosulfonyl group. This is followed by the introduction of the methoxy group through methylation reactions. The final step involves the formation of the isothiazolidinone ring under specific conditions, such as the use of sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methoxy and morpholinosulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Applications De Recherche Scientifique
2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(morpholinosulfonyl)phenylboronic acid: Shares the morpholinosulfonyl and methoxy groups but differs in the presence of a boronic acid group instead of the isothiazolidinone ring.
2-Methoxy-4-methylphenol: Contains a methoxy group and a phenyl ring but lacks the morpholinosulfonyl and isothiazolidinone components.
Uniqueness
This detailed overview highlights the significance of 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide in various scientific fields and its potential for further research and development
Propriétés
IUPAC Name |
2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7S2/c1-22-12-3-2-11(16-14(17)4-9-24(16,18)19)10-13(12)25(20,21)15-5-7-23-8-6-15/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYNQECFRBAFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


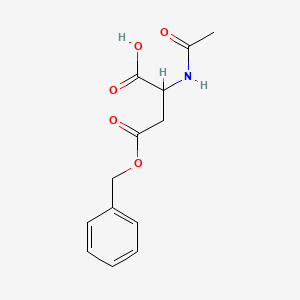

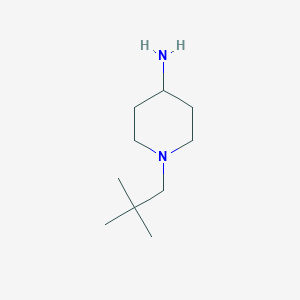

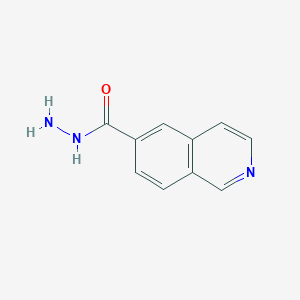
![[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate](/img/structure/B3198519.png)
![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)
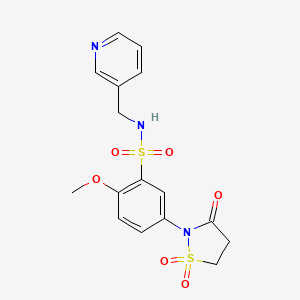
![2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B3198540.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B3198544.png)
